Methyl 5-amino-2-bromo-4-fluorobenzoate
Description
Methyl 5-amino-2-bromo-4-fluorobenzoate (CAS: 1036389-86-2) is a halogenated aromatic ester featuring a methyl ester group, an amino substituent at the 5-position, bromine at the 2-position, and fluorine at the 4-position on the benzene ring. Its molecular formula is C₈H₇BrFNO₂, with a molecular weight of 248.05 g/mol (calculated). This compound is widely utilized as a versatile intermediate in pharmaceutical research and organic synthesis due to its unique substitution pattern, which allows for diverse chemical modifications . Its high purity (98%) ensures reliability in applications such as the development of bioactive molecules and drug candidates .
Properties
IUPAC Name |
methyl 5-amino-2-bromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTDDCURRBENGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036389-86-2 | |
| Record name | methyl 5-amino-2-bromo-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-bromo-4-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl 5-amino benzoate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-bromo-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 5-amino-2-bromo-4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 5-amino-2-bromo-4-fluorobenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but the presence of amino, bromo, and fluoro groups allows for diverse interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among analogs of Methyl 5-amino-2-bromo-4-fluorobenzoate significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison categorized by substituent type, positional isomerism, and ester modifications.
Positional Isomers
Compounds with identical functional groups but differing in substituent positions exhibit distinct electronic and steric effects:
Substituent Variations
Variations in halogen or functional groups alter reactivity and applications:
Ester Group Modifications
The choice of ester group (methyl vs. ethyl) influences lipophilicity and metabolic stability:
Additional Substituents
Compounds with extra groups exhibit enhanced complexity:
Key Research Findings
Electronic Effects: The amino group at position 5 in this compound acts as an electron donor, counterbalancing the electron-withdrawing effects of Br and F. This balance enhances its suitability for electrophilic aromatic substitution reactions .
Solubility Trends : Compounds with hydroxy or methoxy groups (e.g., 5-Bromo-4-fluoro-2-hydroxybenzoic acid) exhibit higher polarity but lower lipid solubility compared to the methyl ester analog .
Synthetic Utility : Ethyl ester derivatives, though discontinued, were historically used in combinatorial chemistry for their extended alkyl chains, which improved membrane permeability in drug candidates .
Biological Activity
Methyl 5-amino-2-bromo-4-fluorobenzoate is a compound of significant interest in the fields of organic chemistry and pharmacology. Its unique structure, featuring both amino and halogen substituents, allows it to participate in a variety of biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
Chemical Formula: CHBrFNO
Molecular Weight: 251.07 g/mol
CAS Number: 1036389-86-2
The presence of the amino group facilitates interactions with biological macromolecules, while the bromo and fluoro substituents enhance its reactivity and potential for diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Interaction: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in cultured immune cells. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy Study:
- Objective: To evaluate the antimicrobial effects against Staphylococcus aureus.
- Methodology: Disk diffusion method was employed, revealing zones of inhibition significantly larger than those observed with control substances.
- Results: this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Anti-inflammatory Mechanism Exploration:
- Objective: To assess the modulation of TNF-alpha production in macrophages.
- Methodology: Macrophages were treated with varying concentrations of the compound.
- Results: A dose-dependent decrease in TNF-alpha levels was observed, indicating a potential pathway for therapeutic use in inflammatory conditions.
Research Findings Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion | MIC = 32 µg/mL against S. aureus |
| Anti-inflammatory | Cytokine assay | Dose-dependent reduction in TNF-alpha |
Applications in Drug Development
This compound serves as a valuable building block in medicinal chemistry. Its derivatives are being explored for potential development into new pharmaceuticals targeting bacterial infections and inflammatory diseases. The compound's structural features allow for modifications that can enhance its efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
